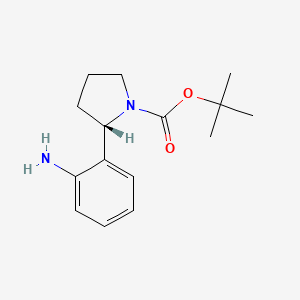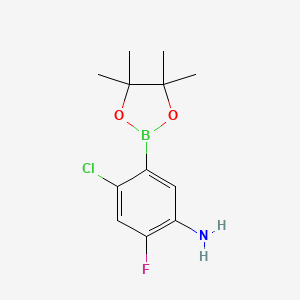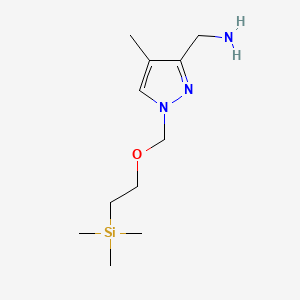
(4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine is an organic compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The compound possesses various functional groups, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine generally involves the reaction of suitable precursors under controlled conditions:
Step 1: The synthesis typically begins with the formation of 4-methylpyrazole. This can be achieved through the reaction of a suitable aldehyde (e.g., 4-methylbenzaldehyde) with hydrazine to form the pyrazole ring.
Step 2: The addition of the trimethylsilyl protecting group to the pyrazole is achieved using trimethylsilyl chloride in the presence of a base (e.g., triethylamine) to ensure the protection of the nitrogen atom.
Step 3: The introduction of the ethoxymethyl group involves the reaction of the protected pyrazole with ethoxymethyl chloride under basic conditions (e.g., using sodium hydride as a base).
Step 4: The final step involves the deprotection of the trimethylsilyl group using acidic conditions to yield the desired compound.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity by:
Scaling up reaction volumes while maintaining reaction conditions to ensure reproducibility.
Utilizing continuous flow reactors to improve reaction efficiency and control.
Employing purification techniques like recrystallization or chromatographic methods to obtain high-purity products.
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions typically at the methyl group or other functional groups, forming corresponding oxides or related derivatives.
Reduction: Reduction reactions can occur, especially at functional groups like the pyrazole ring, leading to the formation of reduced derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Use of alkyl halides or acyl chlorides under basic or acidic conditions, depending on the specific substitution desired.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Introduction of new functional groups leading to a variety of substituted pyrazole compounds.
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Ligand Design: Forms the basis for designing ligands in coordination chemistry.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent due to its unique structural properties.
Industry
Agrochemicals: Exploration as a component in the development of novel agrochemicals.
Material Science: Potential use in the synthesis of materials with specific desired properties.
作用機序
The mechanism of action of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine involves its interaction with molecular targets and pathways. The compound's effects are typically mediated through:
Molecular Targets: Binding to specific proteins or enzymes, leading to modulation of their activity.
Pathways Involved: Participation in biochemical pathways that affect cell signaling, metabolism, or other physiological processes.
Similar Compounds
1-Methylpyrazole: Similar in structure but lacks the ethoxymethyl group and the trimethylsilyl group.
3,5-Dimethylpyrazole: Similar pyrazole ring but with different substituents.
Uniqueness
Functional Groups: The presence of unique functional groups like the ethoxymethyl and trimethylsilyl moieties sets it apart from other pyrazole derivatives.
特性
分子式 |
C11H23N3OSi |
|---|---|
分子量 |
241.40 g/mol |
IUPAC名 |
[4-methyl-1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10-8-14(13-11(10)7-12)9-15-5-6-16(2,3)4/h8H,5-7,9,12H2,1-4H3 |
InChIキー |
RVMUTYWRGZTNLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1CN)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
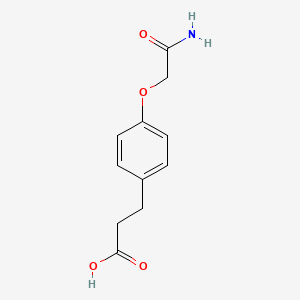
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
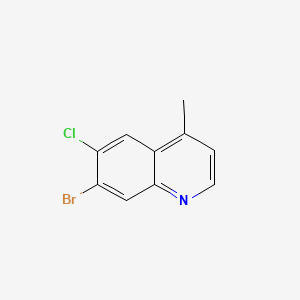

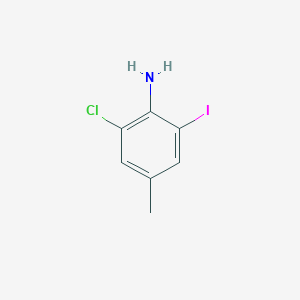
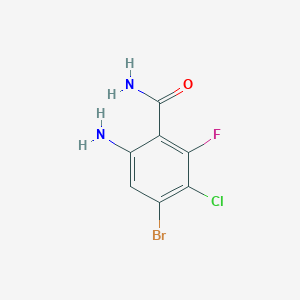
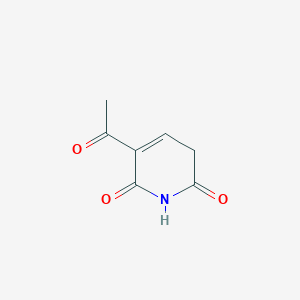
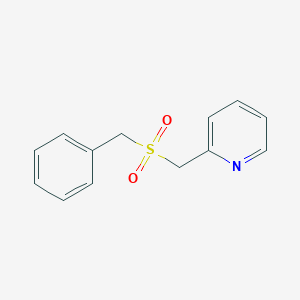
![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
